5-(difluoromethyl)-2-fluoro-4-methylpyridine
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Overview
Description
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable pyridine precursor using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents
Industrial Production Methods
Industrial production of 5-(difluoromethyl)-2-fluoro-4-methylpyridine may involve continuous flow processes to ensure high yields and purity. The starting materials are derived from commercially available precursors, and the final product is obtained through a series of reactions including difluoromethylation and fluorination .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
5-(Difluoromethyl)-2-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. The fluoro group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-fluoro-4-methylpyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Difluoromethyl)-2-chloro-4-methylpyridine: Contains a chloro group instead of a fluoro group.
5-(Difluoromethyl)-2-fluoro-4-ethylpyridine: Has an ethyl group instead of a methyl group.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the combination of difluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the design of new pharmaceuticals and advanced materials .
Properties
CAS No. |
1803665-57-7 |
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Molecular Formula |
C7H6F3N |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
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